(2R,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
(2R,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a UDP-sugar in which the sugar component is L-iduronic acid. It is a key component in the biosynthesis of glycosaminoglycans, such as heparin and heparan sulfate, which are essential for various biological processes .
Preparation Methods
The preparation of L-iduronic acid can be achieved through a two-step process starting from methyl 1,2,3,4-tetra-O-β-D-glucuronate. The first step involves Ferrier’s photobromination, followed by a radical reduction with tris(trimethylsilyl)silane. The resulting methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate serves as a good glycosyl donor for L-iduronidation when activated by bis(trifluoromethanesulfonic)imide .
Chemical Reactions Analysis
(2R,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tris(trimethylsilyl)silane for radical reductions and bis(trifluoromethanesulfonic)imide for glycosylation reactions. Major products formed from these reactions include α-L-iduronide, which is a significant component of heparin and heparan sulfate .
Scientific Research Applications
(2R,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid plays a crucial role in the biosynthesis of glycosaminoglycans, which are important for various biological functions. It is used in the synthesis of heparin and heparan sulfate, which have applications in medicine, particularly as anticoagulants. Additionally, it is involved in the study of glycosaminoglycan-protein interactions, which are essential for understanding various biological processes and developing therapeutic agents .
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its incorporation into glycosaminoglycans through glycosyltransferase enzymes. It serves as a donor of L-iduronic acid residues, which are then incorporated into the polysaccharide chains of glycosaminoglycans. This process is essential for the structural integrity and biological function of these molecules .
Comparison with Similar Compounds
(2R,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is similar to other UDP-sugars, such as UDP-glucuronic acid and UDP-galacturonic acid. it is unique in its ability to donate L-iduronic acid residues, which are essential for the biosynthesis of heparin and heparan sulfate. Other similar compounds include L-iduronic acid and its derivatives, which also play roles in the biosynthesis of glycosaminoglycans .
Properties
Molecular Formula |
C15H22N2O18P2 |
---|---|
Molecular Weight |
580.28 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8+,9-,10-,11-,12-,14?/m1/s1 |
InChI Key |
HDYANYHVCAPMJV-NATFVASJSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)O)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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